molecular formula C19H21N3O4S B2766345 N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 2320853-35-6

N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No. B2766345
CAS RN: 2320853-35-6
M. Wt: 387.45
InChI Key: TVMYJNMDHVHWQZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives are synthesized and characterized using various chemical analyses, including FT-IR, NMR (1H and 13C), MS, and UV–visible spectra. These compounds often exhibit complex crystal structures and are analyzed for their molecular geometries and electronic structures using ab initio methods, HF, and DFT/B3LYP functional. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in materials science and pharmaceutical research (Kumara et al., 2018).

Antimicrobial Activity

Several pyrazole-1-carboxamide derivatives have been synthesized and tested for their antimicrobial activities. These studies aim to discover new compounds with potent antibacterial and antifungal properties, which are critical in developing new medications to combat resistant microbial strains (Sharshira & Hamada, 2011).

Molecular Interaction Studies

Research into the molecular interactions of pyrazole derivatives with specific receptors, such as the CB1 cannabinoid receptor, provides insights into the design of selective antagonists for therapeutic purposes. These studies involve conformational analysis and pharmacophore modeling to understand how these compounds interact at the molecular level, offering a foundation for drug discovery and development (Shim et al., 2002).

Cytotoxicity and Antitumor Activities

The synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic and antitumor activities against various cancer cell lines indicate the potential of these compounds as anticancer agents. Such studies are vital for identifying new therapeutic agents that could lead to effective cancer treatments (Hassan et al., 2014).

Antifungal and Insecticidal Activities

Research into pyrazoline derivatives incorporating beta-methoxyacrylate pharmacophores has shown promising fungicidal and insecticidal activities. These studies are essential for developing new pesticides and fungicides that can be used in agriculture to protect crops from pests and diseases (Zhao et al., 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(23)13-4-2-5-14(10-13)20-19(24)18-16-6-3-7-17(16)21-22(18)15-8-9-27(25,26)11-15/h2,4-5,10,15H,3,6-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMYJNMDHVHWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.